N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is an intriguing compound with a complex structure that features a furan, pyrazole, and xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. Initially, the furan-3-yl and 1H-pyrazole intermediates are synthesized separately. The furan-3-yl intermediate is often prepared through a Diels-Alder reaction, while the 1H-pyrazole can be obtained via condensation reactions involving hydrazine and α,β-unsaturated carbonyl compounds.
These intermediates are then coupled through an alkylation reaction, followed by the attachment of the xanthene-9-carboxamide group. The final step typically involves amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods scale up the synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry techniques and automation are often employed to handle large volumes of reagents and to maintain consistent reaction conditions. Advanced purification methods such as crystallization, chromatography, and distillation are used to ensure the compound meets industry standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is known to undergo several types of reactions:
Oxidation: : The furan ring can be oxidized to form furan-2,3-diones under mild oxidative conditions.
Reduction: : The pyrazole ring can be reduced to pyrazoline in the presence of hydrogenation catalysts.
Substitution: : The xanthene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: : Lewis acids like aluminum chloride (AlCl₃) for catalyzing electrophilic aromatic substitutions.
Major Products Formed
Oxidation: : Formation of furan-2,3-diones.
Reduction: : Formation of pyrazoline derivatives.
Substitution: : Diverse substituted derivatives on the xanthene core.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is utilized in the synthesis of complex organic molecules, serving as a versatile building block for various chemical reactions.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, including its binding affinity to proteins and nucleic acids.
Medicine
In medicine, it shows promise as a lead compound for drug development, particularly for its potential anti-inflammatory and anticancer activities. Studies are ongoing to evaluate its efficacy and safety in preclinical models.
Industry
Industrially, this compound is used in the development of advanced materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.
Mechanism of Action
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects by interacting with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases and transcription factors.
Comparison with Similar Compounds
Comparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide to other similar compounds highlights its uniqueness. Similar compounds might include:
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: : Lacks the xanthene moiety, leading to different chemical properties and applications.
N-(2-(4-(thien-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: : The thiophene ring replaces the furan ring, impacting its electronic and steric properties.
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: : Incorporates a pyridine ring, offering different biological activity profiles.
Each of these compounds, while similar in structure, presents unique chemical and biological behaviors, underscoring the distinct nature of this compound.
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Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-10-11-26-14-17(13-25-26)16-9-12-28-15-16)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-9,12-15,22H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFDPIJDTJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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